Boc-D-tyr(2,6-CL2-bzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

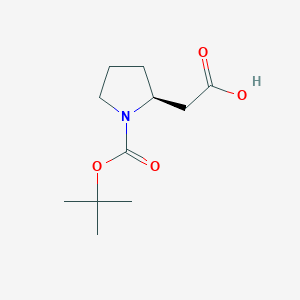

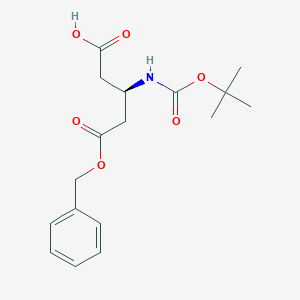

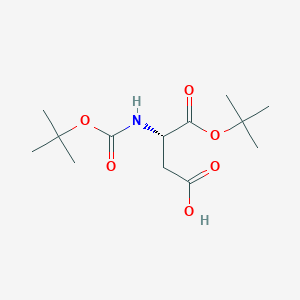

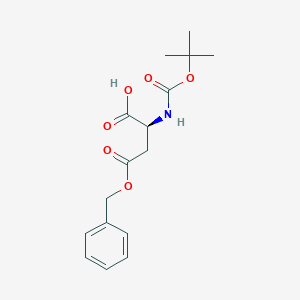

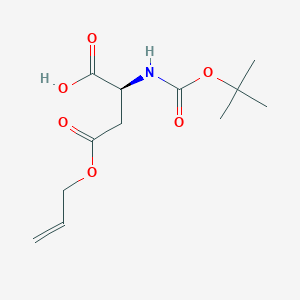

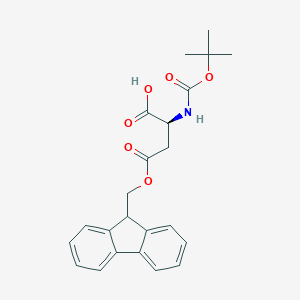

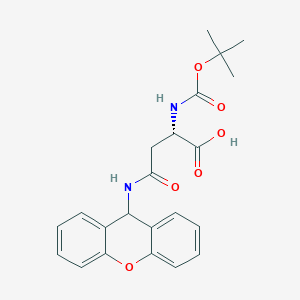

“Boc-D-tyr(2,6-CL2-bzl)-OH” appears to be a modified amino acid. The “Boc” refers to a tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis, particularly for amines. The “D-tyr” refers to the D-enantiomer of tyrosine, an amino acid. The “(2,6-CL2-bzl)” likely refers to a 2,6-dichlorobenzyl group, and “-OH” indicates the presence of a hydroxyl group1.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino group of D-tyrosine with a Boc group, followed by the attachment of the 2,6-dichlorobenzyl group. However, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis1.Molecular Structure Analysis

The molecular structure of this compound would include the characteristic structures of the Boc group, the D-tyrosine amino acid, and the 2,6-dichlorobenzyl group1.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the Boc protecting group, the amino acid moiety, and the 2,6-dichlorobenzyl group. The Boc group could be removed under acidic conditions, and the 2,6-dichlorobenzyl group might undergo reactions typical of aromatic compounds1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the Boc group could increase its overall molecular weight and size1.Aplicaciones Científicas De Investigación

1. NMR Spectroscopy and Structural Analysis

2. Peptide Synthesis and Characterization

Boc-D-tyr(2,6-CL2-bzl)-OH is also notable in the field of peptide synthesis. Shimohigashi et al. (2009) synthesized dehydropeptide analogs of enkephalin containing a delta Tyr unit at the N-terminus, employing Boc-delta Tyr-(Cl2 Bzl)-OH. The study highlighted the importance of ultraviolet difference spectroscopy in characterizing the dehydro moieties (Shimohigashi et al., 2009). Wahlström et al. (2008) described the use of Boc-Nmec as a side chain-protective group for tyrosine in Fmoc solid-phase peptide synthesis, which includes the compound Boc-Tyr(Boc-Nmec)-OH, offering insights into the facilitation of peptide purification (Wahlström et al., 2008).

3. Application in Drug Synthesis

The compound has been used in the synthesis of various drugs. For instance, Sun et al. (2011) utilized Boc-D-tyr(2,6-CL2-bzl)-OH in the chemo-enzymatic synthesis of Endomorphin-1, highlighting the method's efficiency, productivity, and minimal side-chain protection (Sun et al., 2011). Bender et al. (2015) reported the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands, indicating the role of Boc-D-tyr(2,6-CL2-bzl)-OH in the synthesis of opioid peptidomimetics (Bender et al., 2015).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. However, without specific safety data, it’s difficult to comment on the exact hazards associated with this compound1.

Direcciones Futuras

The study and application of modified amino acids like “Boc-D-tyr(2,6-CL2-bzl)-OH” is a rich area of research, with potential applications in fields like medicinal chemistry, chemical biology, and materials science1.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature and resources would be needed.

Propiedades

IUPAC Name |

(2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO5/c1-21(2,3)29-20(27)24-18(19(25)26)11-13-7-9-14(10-8-13)28-12-15-16(22)5-4-6-17(15)23/h4-10,18H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODHIGHXRDNRPP-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-tyr(2,6-CL2-bzl)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.